molecular formula C13H20N2O4 B2635900 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide CAS No. 2195939-69-4

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide

Cat. No.: B2635900
CAS No.: 2195939-69-4
M. Wt: 268.313
InChI Key: FODSYROWOQZSAL-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound features a cyclobutanecarboxamide moiety linked to a pyrrolidin-1-yl group through an ethoxyethyl chain, making it a unique structure with promising properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide typically involves the following steps:

    Formation of the Pyrrolidin-1-yl Intermediate: The initial step involves the preparation of the pyrrolidin-1-yl intermediate, which can be synthesized through the reaction of succinic anhydride with ammonia or an amine.

    Ethoxyethyl Chain Attachment: The pyrrolidin-1-yl intermediate is then reacted with ethylene glycol to form the ethoxyethyl chain.

    Cyclobutanecarboxamide Formation: Finally, the ethoxyethyl intermediate is reacted with cyclobutanecarboxylic acid or its derivatives under appropriate conditions to yield the target compound

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anticonvulsant and analgesic properties

    Medicine: Potential therapeutic applications in the treatment of neurological disorders such as epilepsy.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways:

    Calcium Channels: The compound inhibits calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in its anticonvulsant activity.

    Sodium Channels: At higher concentrations, it interacts with voltage-gated sodium channels, contributing to its biological effects.

    NMDA Receptors: Moderate binding to NMDA receptors has also been observed, which may contribute to its analgesic properties.

Comparison with Similar Compounds

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)cyclobutanecarboxamide can be compared with other similar compounds, such as:

    N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its broad-spectrum anticonvulsant activity.

    2-(2,5-dioxopyrrolidin-1-yl)-N-(2-fluorobenzyl)propanamide: Exhibits prominent analgesic effects.

    Ethosuximide: A clinically used anticonvulsant with a similar pyrrolidine-2,5-dione core.

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c16-11-4-5-12(17)15(11)7-9-19-8-6-14-13(18)10-2-1-3-10/h10H,1-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODSYROWOQZSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCCOCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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